molecular formula C5H8N2O2 B1454603 (1R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol CAS No. 1306728-54-0

(1R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

Cat. No. B1454603
CAS RN: 1306728-54-0
M. Wt: 128.13 g/mol
InChI Key: WCUWYKIMDAACPY-GSVOUGTGSA-N
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Description

(1R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, also known as 5-methyl-1,3,4-oxadiazol-2-yl)ethanol, is a novel compound that has recently been discovered in the scientific community. It is a chiral compound, meaning it has two different forms, and is synthesized from two different starting materials. 5-methyl-1,3,4-oxadiazol-2-yl)ethanol has a wide range of potential applications in both scientific research and commercial applications.

Scientific Research Applications

Crystal Structure and Chemical Properties

1,3,4-oxadiazole derivatives exhibit unique structural properties. For instance, the 1,3,4-oxadiazole ring forms distinct dihedral angles with adjacent molecular structures, as seen in certain compounds like the title compound C13H9Cl2N5O2S. This structural arrangement contributes to the formation of intermolecular hydrogen bonds that link molecules into specific patterns, indicative of the compound's potential in crystal engineering and molecular design (Xu et al., 2005).

Corrosion Inhibition

Some 1,3,4-oxadiazole derivatives, such as MBIMOT, EBIMOT, and PBIMOT, demonstrate effective corrosion inhibition properties on mild steel in sulfuric acid. Studies using gravimetric, electrochemical, SEM, and computational methods suggest that these derivatives form a protective layer on the metal surface, reducing corrosion significantly. The adsorption characteristics follow Langmuir adsorption isotherm, indicating a mixed mechanism of physisorption and chemisorptions (Ammal et al., 2018).

Synthesis and Physical Properties

The synthesis and characterization of novel 1,3,4-oxadiazole derivatives reveal versatile chemical and physical properties. These derivatives, upon synthesis, exhibit shifts in UV-Vis spectra and fluorescence properties, indicating their potential in fields like material science and sensor technology (Alrazzak, 2018).

Antimicrobial and Antiviral Applications

Several studies have highlighted the potential antimicrobial and antiviral applications of 1,3,4-oxadiazole derivatives. For instance, compounds like methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate have been explored as spacers in the synthesis of non-peptide angiotensin receptor antagonists (Meyer et al., 2003). Novel carprofen derivatives exploiting 1,3,4-oxadiazole pharmacophores have shown significant antimicrobial activity, particularly against E. coli and C. albicans, and have displayed exceptional anti-biofilm activity (Bordei (Telehoiu) et al., 2020).

properties

IUPAC Name

(1R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUWYKIMDAACPY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

CAS RN

1306728-54-0
Record name (1R)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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